Quinoline-5-carbothioamide
Overview
Description
Quinoline-5-carbothioamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline itself is known for its broad range of applications in medicinal and industrial chemistry
Mechanism of Action
Target of Action
Quinoline-5-carbothioamide, like other quinoline derivatives, primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
This compound interacts with its targets, the PKs, resulting in the inhibition of these enzymes . This inhibition disrupts the normal functioning of the PKs, leading to a decrease in cell survival and proliferation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One key pathway is the apoptotic pathway . The compound induces apoptosis, or programmed cell death, by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like BAX and Caspase-3 .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By inhibiting PKs and affecting the balance of pro- and anti-apoptotic proteins, the compound triggers programmed cell death, reducing cell survival and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis can be affected by reaction conditions, such as the use of microwave or ultraviolet irradiation . Additionally, the compound’s action may vary depending on the specific cellular environment, including the presence of other bioactive molecules and the physiological state of the cells.
Biochemical Analysis
Biochemical Properties
Quinoline-5-carbothioamide plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the carbothioamide group, which forms stable complexes with the enzyme’s active site residues. Additionally, this compound can activate or inhibit other enzymes and proteins by altering their conformation and activity. These molecular interactions contribute to the compound’s diverse biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-5-carbothioamide typically involves the reaction of quinoline derivatives with thiourea under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which not only speeds up the process but also enhances the yield. The reaction is usually carried out in the presence of a catalyst such as zinc triflate (Zn(OTf)2) and under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinoline-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions
Properties
IUPAC Name |
quinoline-5-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVOVMWQWLLUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717023 | |
Record name | Quinoline-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855763-66-5 | |
Record name | Quinoline-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method used to create 9-chloro-5-(4-phenylthiazol-2-yl)-2,3,4,4a,5,6-hexahydro-1Н-pyrido[1,2-a]quinoline-5-carbinitrile?
A: The research highlights the use of tert-amino effect cyclizations as a key step in synthesizing 9-chloro-5-(4-phenylthiazol-2-yl)-2,3,4,4a,5,6-hexahydro-1Н-pyrido[1,2-a]quinoline-5-carbinitrile. This method is considered advantageous due to its efficiency, convenience, operational simplicity, and high diastereoselectivity [, ]. Specifically, researchers successfully synthesized the target compound by reacting 9-chloro-5-cyano-2,3,4,4а,5,6-hexahydro-1H-pyrido[1,2-a]quinoline-5-carbothioamide with α-bromoacetophenone. This approach underscores the potential of tert-amino effect cyclizations in creating structurally complex and biologically relevant molecules.
Q2: Why is the synthesis of ring-fused tetrahydroquinolines, like the ones discussed in the research, of interest to scientists?
A: Ring-fused tetrahydroquinolines are a class of compounds with significant interest in synthetic and medicinal chemistry. This interest stems from their diverse biological activities and potential applications in drug development. The research emphasizes the importance of tert-amino effect cyclizations as an efficient and practical route to synthesize these valuable compounds [, ]. By exploring and optimizing such synthetic methods, scientists aim to access a wider range of ring-fused tetrahydroquinolines, further investigating their potential therapeutic benefits.
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